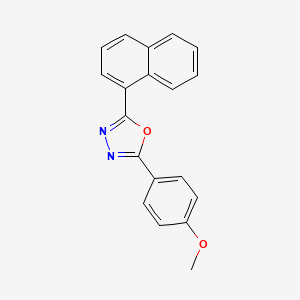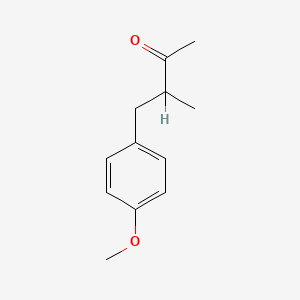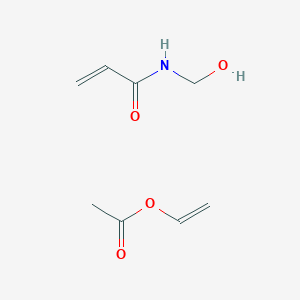
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.324 g/mol . This compound is known for its unique chemical structure, which combines the properties of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
The synthesis of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves several steps. One common method is the polymerization of ethene, ethenyl acetate, and N-(hydroxymethyl)prop-2-enamide . The reaction conditions typically include the use of initiators and catalysts to facilitate the polymerization process. Industrial production methods often involve large-scale polymerization reactors where the monomers are combined under controlled temperature and pressure conditions to produce the desired polymer .
Chemical Reactions Analysis
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of various polymers and copolymers . In biology, it is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering . In the industrial sector, it is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties .
Mechanism of Action
The mechanism of action of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes . These interactions can affect various biological processes, such as cell signaling and gene expression, making it a valuable tool in biomedical research .
Comparison with Similar Compounds
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide can be compared with other similar compounds, such as ethyl prop-2-enoate and prop-2-enamide . While these compounds share some structural similarities, this compound is unique due to its combination of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide moieties . This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve .
Properties
CAS No. |
26337-27-9 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C4H7NO2.C4H6O2/c1-2-4(7)5-3-6;1-3-6-4(2)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |
InChI Key |
WFIMZLQSXKZDPP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=CC(=O)NCO |
Canonical SMILES |
CC(=O)OC=C.C=CC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


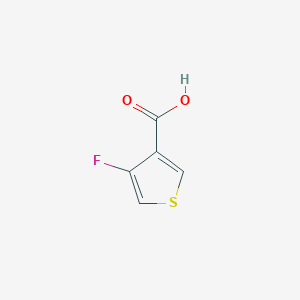

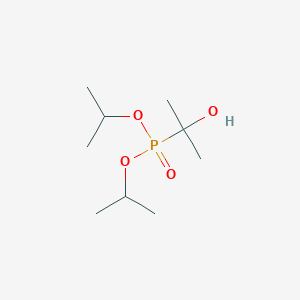

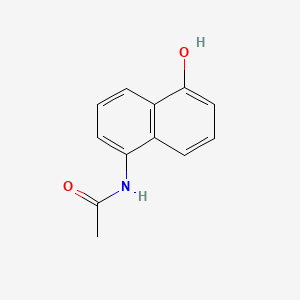


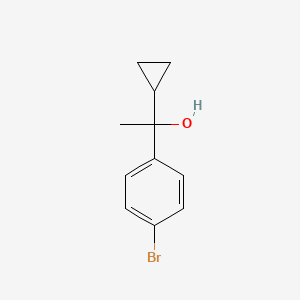

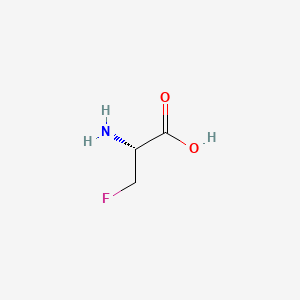
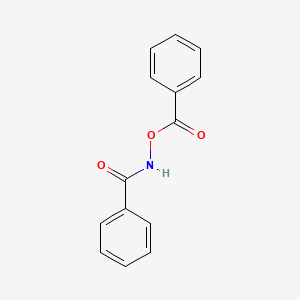
![2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1619381.png)
